molecular formula C15H22ClN3O B2730118 2-Chloro-N-(2-cyclohexyl-1-pyrimidin-2-ylethyl)propanamide CAS No. 2411220-50-1

2-Chloro-N-(2-cyclohexyl-1-pyrimidin-2-ylethyl)propanamide

Cat. No. B2730118
CAS RN: 2411220-50-1
M. Wt: 295.81
InChI Key: ACOVONGEBMERBC-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of similar compounds often involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various transformations. For example, pyrimidines with carboxylic acids can synthesize chloro-substituted imidazopyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(RS)-2-Chloro-N-(2-methylphenyl)propanamide”, include a molecular formula of C10 H12 Cl N O and a molecular weight of 197.66 .

Future Directions

Pyrimidines have received great attention in recent years due to their varied medicinal applications . Future research could focus on developing convenient synthetic methods for these structures, especially methods that can synthesize these structures from the same starting materials .

properties

IUPAC Name

2-chloro-N-(2-cyclohexyl-1-pyrimidin-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-11(16)15(20)19-13(14-17-8-5-9-18-14)10-12-6-3-2-4-7-12/h5,8-9,11-13H,2-4,6-7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOVONGEBMERBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1CCCCC1)C2=NC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-cyclohexyl-1-pyrimidin-2-ylethyl)propanamide

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